molecular formula C9H7BrN2 B13022852 5-Bromo-1-phenyl-1H-imidazole

5-Bromo-1-phenyl-1H-imidazole

Cat. No.: B13022852
M. Wt: 223.07 g/mol
InChI Key: OKSYQMJPTQGNSL-UHFFFAOYSA-N
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Description

5-Bromo-1-phenyl-1H-imidazole is a heterocyclic compound that features a bromine atom and a phenyl group attached to an imidazole ring. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom and the phenyl group in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-phenyl-1H-imidazole typically involves the bromination of 1-phenyl-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-phenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Bromo-1-phenyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the phenyl group contribute to its binding affinity and specificity for molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1-phenyl-1H-imidazole is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct reactivity and versatility in chemical transformations.

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

5-bromo-1-phenylimidazole

InChI

InChI=1S/C9H7BrN2/c10-9-6-11-7-12(9)8-4-2-1-3-5-8/h1-7H

InChI Key

OKSYQMJPTQGNSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC=C2Br

Origin of Product

United States

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